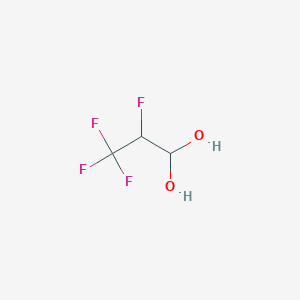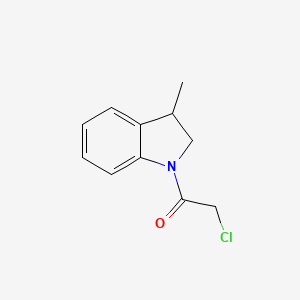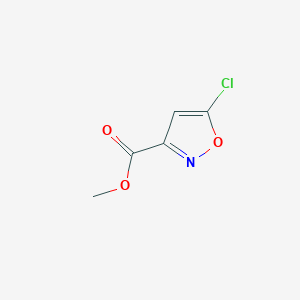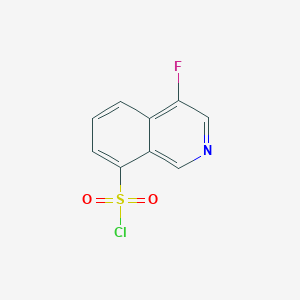
4-Fluoroisoquinoline-8-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoroisoquinoline-8-sulfonyl chloride is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heteroaromatic compounds that are widely used in pharmaceuticals, agricultural chemicals, and materials science due to their diverse biological activities and useful physical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoroisoquinoline-8-sulfonyl chloride typically involves multiple steps. One common method includes the oxidation of the nitrogen atom in isoquinoline-5-sulfonic acid, followed by fluorination and subsequent halogen substitution . The process involves:
- Oxidation of isoquinoline-5-sulfonic acid.
- Fluorination of the intermediate.
- Halogen substitution to introduce the sulfonyl chloride group .
Industrial Production Methods: Industrial production of this compound focuses on safety, controllability, and cost-effectiveness. The process is designed to be operable on a large scale, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Fluoroisoquinoline-8-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: Commonly reacts with nucleophiles to form sulfonamide derivatives.
Oxidation and Reduction Reactions: Can be oxidized or reduced under specific conditions to form different functional groups.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or alcohols in the presence of a base.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Sulfonamides: Formed through substitution reactions with amines.
Alcohols and Ketones: Formed through oxidation and reduction reactions.
Wissenschaftliche Forschungsanwendungen
4-Fluoroisoquinoline-8-sulfonyl chloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-fluoroisoquinoline-8-sulfonyl chloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivative formed .
Vergleich Mit ähnlichen Verbindungen
4-Fluoroisoquinoline-5-sulfonyl chloride: Another fluorinated isoquinoline with similar properties.
Isoquinoline-5-sulfonic acid: A precursor in the synthesis of fluorinated isoquinolines.
Uniqueness: 4-Fluoroisoquinoline-8-sulfonyl chloride is unique due to its specific substitution pattern, which can lead to distinct biological activities and physical properties compared to other fluorinated isoquinolines .
Eigenschaften
Molekularformel |
C9H5ClFNO2S |
|---|---|
Molekulargewicht |
245.66 g/mol |
IUPAC-Name |
4-fluoroisoquinoline-8-sulfonyl chloride |
InChI |
InChI=1S/C9H5ClFNO2S/c10-15(13,14)9-3-1-2-6-7(9)4-12-5-8(6)11/h1-5H |
InChI-Schlüssel |
NPPRHGSZTSRKLO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=NC=C2C(=C1)S(=O)(=O)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanone](/img/structure/B15248021.png)
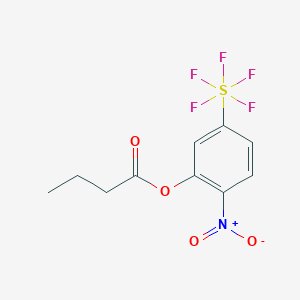
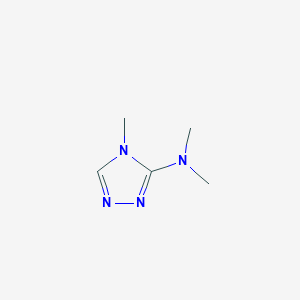
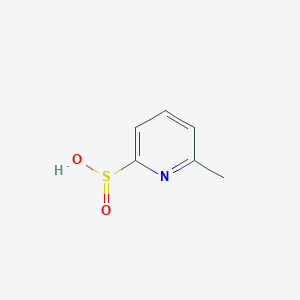

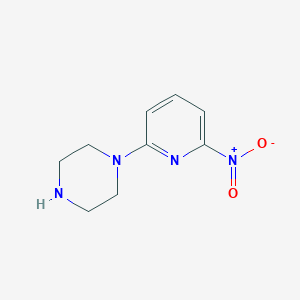
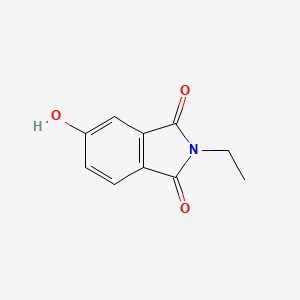
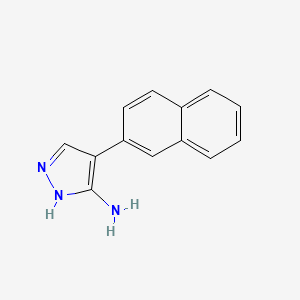
![1-[(2,4-Diamino-5-pyrimidinyl)methyl]-pyridinium bromide monohydrobromide](/img/structure/B15248060.png)
![Ethyl 6-bromobenzo[d]oxazole-2-carboxylate](/img/structure/B15248073.png)
